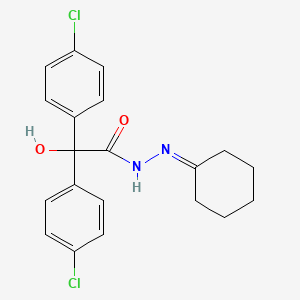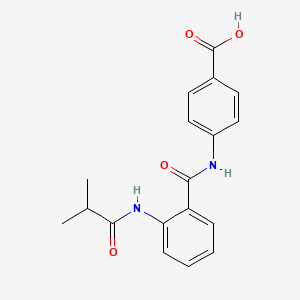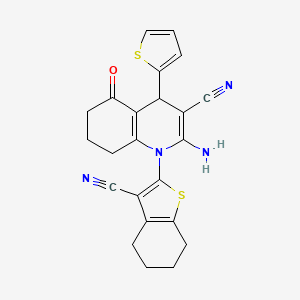
2,2-bis(4-chlorophenyl)-N'-cyclohexylidene-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenyl)-N’-cyclohexylidene-2-hydroxyacetohydrazide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups, a cyclohexylidene moiety, and a hydroxyacetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-N’-cyclohexylidene-2-hydroxyacetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyclohexanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenyl)-N’-cyclohexylidene-2-hydroxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2,2-bis(4-chlorophenyl)-N’-cyclohexylidene-2-hydroxyacetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenyl)-N’-cyclohexylidene-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the cyclohexylidene and hydroxyacetohydrazide groups.
2,2-bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT): An organochlorine compound with insecticidal properties, structurally similar but with different functional groups.
Uniqueness
2,2-bis(4-chlorophenyl)-N’-cyclohexylidene-2-hydroxyacetohydrazide is unique due to its combination of chlorophenyl, cyclohexylidene, and hydroxyacetohydrazide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20Cl2N2O2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)-N-(cyclohexylideneamino)-2-hydroxyacetamide |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-16-10-6-14(7-11-16)20(26,15-8-12-17(22)13-9-15)19(25)24-23-18-4-2-1-3-5-18/h6-13,26H,1-5H2,(H,24,25) |
InChI Key |
IQGGAJUGRSSLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B11515866.png)
![(2E)-2-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11515871.png)

![2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B11515878.png)
![4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B11515890.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11515892.png)





![N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide](/img/structure/B11515963.png)
![(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11515974.png)
![5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515977.png)
